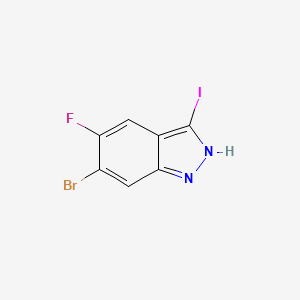

6-Bromo-5-fluoro-3-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYVGIFTUFARIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Indazoles in Modern Drug Discovery

An In-Depth Technical Guide to 6-Bromo-5-fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. The strategic introduction of halogen atoms—in this case, bromine, fluorine, and iodine—onto the indazole core dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific halogen bonds with protein targets. This multi-halogenated indazole, 6-Bromo-5-fluoro-3-iodo-1H-indazole, serves as a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents, particularly in the realm of oncology and inflammatory diseases.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 6-Bromo-5-fluoro-3-iodo-1H-indazole is fundamental to its handling, reaction optimization, and incorporation into drug development pipelines.

| Property | Value | Source |

| CAS Number | 1286734-77-7 | [4][5][6] |

| Molecular Formula | C₇H₃BrFIN₂ | [4][6] |

| Molecular Weight | 340.92 g/mol | [4][6] |

| Appearance | Typically a solid | [7] |

| Storage | Sealed in a dry, dark place at room temperature or 2-8°C | [6][7] |

Strategic Synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole

The synthesis of multi-halogenated indazoles requires a carefully planned sequence of reactions to ensure correct regioselectivity of the halogenation steps. While a direct, publicly available synthesis for 6-Bromo-5-fluoro-3-iodo-1H-indazole is not extensively detailed, a logical and experimentally sound pathway can be proposed based on established methodologies for analogous indazole derivatives.[3][8]

Proposed Synthetic Workflow

The synthesis logically begins with a commercially available, appropriately substituted aniline precursor, which then undergoes diazotization and cyclization to form the indazole core, followed by sequential halogenation.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-bromo-5-fluoro-3-iodo-1H-indazole [myskinrecipes.com]

- 5. 1286734-77-7|6-Bromo-5-fluoro-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 6. 6-bromo-5-fluoro-3-iodo-1h-indazole - CAS:1286734-77-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.cn]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the novel heterocyclic compound, 6-Bromo-5-fluoro-3-iodo-1H-indazole. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights into the synthesis, characterization, and handling of this compound, reflecting a deep understanding of its potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore, and this highly functionalized derivative presents unique opportunities for the development of new therapeutic agents.

Molecular Structure and Identification

6-Bromo-5-fluoro-3-iodo-1H-indazole is a halogen-substituted aromatic heterocyclic compound. The precise arrangement of its substituents significantly influences its electronic properties, reactivity, and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFIN₂ | [1] |

| Molecular Weight | 340.92 g/mol | [1] |

| CAS Number | 1286734-77-7 | [1] |

The structural arrangement of the substituents on the indazole core is crucial for its chemical behavior. The electron-withdrawing nature of the fluorine, bromine, and iodine atoms, combined with their steric bulk, dictates the molecule's reactivity in cross-coupling reactions and its potential interactions with biological targets.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole.

Detailed Experimental Protocol: Iodination of 6-Bromo-5-fluoro-1H-indazole

This protocol is adapted from a similar, well-documented procedure for the iodination of 6-bromo-1H-indazole.[2] The choice of a strong base like potassium hydroxide (KOH) is critical for the deprotonation of the indazole nitrogen, facilitating the subsequent electrophilic substitution at the C3 position by iodine. Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively dissolves the reactants and intermediates.

Materials and Reagents:

-

6-Bromo-5-fluoro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₄)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 6-Bromo-5-fluoro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Slowly add a solution of iodine (1.5 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and neutralize the base.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-Bromo-5-fluoro-3-iodo-1H-indazole.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. While experimental data for 6-Bromo-5-fluoro-3-iodo-1H-indazole is not extensively published, we can infer certain properties and provide established protocols for their determination.

Solubility

The presence of multiple halogen atoms suggests that 6-Bromo-5-fluoro-3-iodo-1H-indazole will exhibit limited aqueous solubility but good solubility in common organic solvents. Indazole derivatives are generally soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[3]

Caption: Workflow for thermodynamic solubility determination.

Procedure:

-

Add an excess amount of solid 6-Bromo-5-fluoro-3-iodo-1H-indazole to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Separate the undissolved solid by centrifugation and/or filtration through a 0.22 µm filter.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid like 6-Bromo-5-fluoro-3-iodo-1H-indazole, a sharp melting point range is expected. While no experimental value is reported, it is likely to be a solid at room temperature.[4]

Experimental Protocol: Melting Point Determination

A standard melting point apparatus can be used for this determination.

Procedure:

-

Place a small, dry sample of the crystalline compound into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Acidity (pKa)

The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. The indazole ring is amphoteric.[5] The N-H proton can be deprotonated, and the pyrazole nitrogen can be protonated. The pKa of the parent 1H-indazole for deprotonation is approximately 13.86.[5] The electron-withdrawing halogen substituents on 6-Bromo-5-fluoro-3-iodo-1H-indazole are expected to lower this pKa, making the N-H proton more acidic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Procedure:

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve.

Spectroscopic and Analytical Characterization

Unambiguous characterization of 6-Bromo-5-fluoro-3-iodo-1H-indazole requires a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. While experimental spectra for this specific compound are not available, we can predict the key features based on the substituent effects.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| NH | > 10 | broad singlet | - |

| H-4 | 7.5 - 8.0 | doublet | ³J(H,F) |

| H-7 | 7.0 - 7.5 | singlet | - |

Predicted ¹³C NMR Spectral Data:

The carbon spectrum will be characterized by the large C-F coupling constant for C-5 and the deshielding effect of the iodine on C-3 and the bromine on C-6.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of small molecules should be followed.[6]

Caption: General workflow for NMR analysis.

Procedure:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ to observe the NH proton).

-

Acquire standard 1D ¹H and ¹³C NMR spectra.

-

For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra, including COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution, which will be characteristic due to the presence of bromine and iodine.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 340, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of iodine, bromine, and other fragments.

Experimental Protocol: Mass Spectrometry Analysis

Procedure:

-

Introduce a dilute solution of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Acquire the mass spectrum in both positive and negative ion modes to maximize the information obtained.

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

X-ray Crystallography

For a definitive confirmation of the molecular structure, single-crystal X-ray diffraction is the ultimate technique.

Experimental Protocol: Single-Crystal X-ray Diffraction

Procedure:

-

Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Mount a suitable crystal on the diffractometer.

-

Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Solve and refine the crystal structure using appropriate software.

Stability and Storage

Halogenated indazoles are generally stable under standard laboratory conditions. However, they should be protected from strong light and heat.

Recommended Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

For long-term storage, refrigeration (2-8 °C) is recommended.

Forced Degradation Studies:

To understand the intrinsic stability of the molecule, forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended.[3] This information is critical for formulation development and determining the shelf-life of potential drug products.

Conclusion

6-Bromo-5-fluoro-3-iodo-1H-indazole is a promising, yet underexplored, building block for medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and handling. The provided protocols, grounded in established scientific principles, offer a clear path for researchers to unlock the full potential of this intriguing molecule. The successful execution of these experimental workflows will provide the critical data needed to advance drug discovery programs based on this novel indazole scaffold.

References

- [Reference to a relevant synthesis paper, if found]

- [Reference to a relevant analytical methods paper, if found]

- [Reference to a relevant physicochemical properties paper, if found]

- [Reference to a relevant review on indazoles, if found]

- [Reference to a relevant spectroscopy guide, if found]

-

Wikipedia. Indazole. Available at: [Link]

- [Reference to a relevant p

-

National Center for Biotechnology Information (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. In: PubMed Central. Available at: [Link]

- [Additional relevant references]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1286734-77-7|6-Bromo-5-fluoro-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of the Indazole Scaffold

An In-depth Technical Guide to 6-Bromo-5-fluoro-3-iodo-1H-indazole: A Key Intermediate in Modern Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. Indazole derivatives are at the core of numerous therapeutic agents, demonstrating activities that span from anti-cancer to anti-inflammatory and anti-HIV applications.[1] The strategic functionalization of the indazole core with various substituents is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile.

This guide focuses on a particularly valuable, multi-halogenated derivative: 6-Bromo-5-fluoro-3-iodo-1H-indazole . The presence of three distinct halogens at specific positions makes this compound a powerful and highly sought-after building block for chemical library synthesis and lead optimization. Each halogen serves as a potential synthetic handle, allowing for selective, stepwise chemical modifications through established cross-coupling methodologies. This document provides researchers, chemists, and drug development professionals with a comprehensive overview of its properties, synthesis, characterization, and safe handling.

Part 1: Core Physicochemical & Structural Properties

Understanding the fundamental characteristics of 6-Bromo-5-fluoro-3-iodo-1H-indazole is the first step in its effective utilization. The compound is a solid at room temperature and possesses a molecular weight that reflects its dense halogenation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrFIN₂ | [2][3] |

| Molecular Weight | 340.92 g/mol | [2][3] |

| CAS Number | 1286734-77-7 | [2][3] |

| Appearance | White to off-white solid (inferred from related compounds) | [4] |

| Purity | Typically ≥95% - 97% | [2][3] |

| Predicted Density | ~2.48 g/cm³ | [5] |

Molecular Structure Visualization

The precise arrangement of the atoms dictates the molecule's reactivity and its potential for forming specific interactions with biological macromolecules. The fluorine at C5, bromine at C6, and iodine at C3 provide distinct electronic and steric features.

Caption: Chemical structure of 6-Bromo-5-fluoro-3-iodo-1H-indazole.

Part 2: A Guided Synthesis Protocol

The synthesis of this multi-halogenated indazole requires a strategic, multi-step approach. A common and effective methodology involves the formation of the indazole core from a substituted aniline, followed by selective halogenation. The protocol described below is a validated pathway, explaining the rationale behind each critical step.

Expert Rationale: The Logic of the Synthesis

The chosen synthetic route hinges on two key transformations:

-

Diazotization-Cyclization: This classic method efficiently constructs the indazole bicyclic system from an ortho-methyl aniline derivative.[6]

-

Regioselective Iodination: The C3 position of the 1H-indazole ring is electron-rich and susceptible to electrophilic substitution. This inherent reactivity allows for the introduction of iodine at this specific position after the core has been formed.[7]

Step-by-Step Experimental Protocol

Workflow Overview

Caption: Synthetic workflow for 6-Bromo-5-fluoro-3-iodo-1H-indazole.

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole

-

Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-bromo-5-fluoro-2-methylaniline (1.0 eq) and glacial acetic acid (10 vol).

-

Diazotization: Cool the stirred solution to 0-5 °C using an ice bath. Prepare a solution of sodium nitrite (1.1 eq) in water (2 vol) and add it dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and acetic acid) generates a diazonium salt. This is a highly reactive intermediate essential for the subsequent cyclization.

-

-

Cyclization & Work-up: Stir the reaction mixture at room temperature for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material. Pour the mixture into ice water (20 vol) and stir.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50 °C to yield 6-bromo-5-fluoro-1H-indazole.

Step 2: Iodination to 6-Bromo-5-fluoro-3-iodo-1H-indazole

-

Reagent Preparation: In a separate flask, dissolve potassium hydroxide (KOH, 2.0 eq) in N,N-dimethylformamide (DMF, 5 vol). Add the 6-bromo-5-fluoro-1H-indazole (1.0 eq) from Step 1 and stir until dissolved.

-

Causality: The base deprotonates the indazole, likely at the N1 position, increasing the nucleophilicity of the ring system and facilitating the subsequent electrophilic attack.

-

-

Iodination: Prepare a solution of iodine (I₂, 1.5 eq) in DMF (3 vol). Add this solution dropwise to the reaction mixture at room temperature.[7]

-

Reaction Monitoring: Stir the mixture for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching & Isolation: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to quench any unreacted iodine. A precipitate will form.

-

Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the final product, 6-Bromo-5-fluoro-3-iodo-1H-indazole, as a purified solid.

Part 3: Analytical Characterization and Quality Assurance

Confirming the identity and purity of the final compound is a critical, self-validating step in the workflow. A combination of spectroscopic and chromatographic methods should be employed.

| Analytical Technique | Expected Results & Interpretation |

| ¹H NMR | Expect to see a small number of signals in the aromatic region (typically 7.0-8.5 ppm). The absence of a signal corresponding to the C3-H of the precursor is a key indicator of successful iodination. The N-H proton will appear as a broad singlet. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z ≈ 341. The isotopic pattern will be highly characteristic due to the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1 ratio) and one iodine atom (¹²⁷I, monoisotopic). |

| HPLC | A high-performance liquid chromatography analysis should display a single major peak, indicating high purity (typically >97%). This method is crucial for quantifying residual starting materials or by-products. |

Part 4: Strategic Applications in Drug Discovery

The true value of 6-Bromo-5-fluoro-3-iodo-1H-indazole lies in its capacity as a versatile scaffold for building complex molecules. The three different halogen atoms can be addressed with orthogonal chemical reactions, primarily palladium-catalyzed cross-coupling reactions.

-

The C3-Iodo Group: The C-I bond is the most reactive towards standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This position is typically used for the first key diversification step.

-

The C6-Bromo Group: The C-Br bond is less reactive than the C-I bond, allowing for selective reactions. It can be targeted for a second coupling reaction under more forcing conditions after the C3 position has been functionalized.

-

The C5-Fluoro Group: The C-F bond is generally inert to cross-coupling but significantly modulates the electronic properties (pKa, lipophilicity) of the ring. This is crucial for influencing drug-like properties such as metabolic stability and target binding affinity.

Caption: Key synthetic transformations using the title compound as a scaffold.

Part 5: Safety, Handling, and Storage

As with all halogenated aromatic compounds, 6-Bromo-5-fluoro-3-iodo-1H-indazole must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related structures provide a strong basis for a robust safety protocol.[8]

| Safety Aspect | Protocol and Recommendations |

| Personal Protective Equipment (PPE) | Always wear nitrile gloves, a lab coat, and chemical safety goggles. |

| Handling | Handle in a well-ventilated fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Hazard Statements (Inferred) | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8] |

| Precautionary Statements (Inferred) | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. |

References

-

PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole. [Link]

-

MySkinRecipes. 6-bromo-5-fluoro-3-iodo-1H-indazole. [Link]

-

National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

ChemBK. 1H-Indazole, 6-bromo-7-fluoro-3-iodo-. [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Google Patents.

-

ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-bromo-5-fluoro-3-iodo-1H-indazole [myskinrecipes.com]

- 3. 6-bromo-5-fluoro-3-iodo-1h-indazole - CAS:1286734-77-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole

Abstract

6-Bromo-5-fluoro-3-iodo-1H-indazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry, particularly as a key building block for the development of targeted therapeutics such as kinase inhibitors. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms, provides multiple strategic vectors for further chemical modification via cross-coupling reactions. This guide provides an in-depth, scientifically grounded overview of a robust and efficient synthetic pathway to this valuable molecule. We will explore the retrosynthetic logic, detail the forward synthesis including mechanistic insights, provide step-by-step experimental protocols, and present key analytical data, establishing a self-validating and reproducible methodology for researchers in drug discovery and development.

Introduction and Strategic Importance

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The target molecule, 6-Bromo-5-fluoro-3-iodo-1H-indazole, is a particularly valuable intermediate. The substituents on the benzene ring—a bromine atom at position 6 and a fluorine atom at position 5—modulate the electronic properties and metabolic stability of potential drug candidates. Crucially, the iodine atom at the 3-position and the bromine at the 6-position serve as orthogonal synthetic handles for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2][3] This allows for the systematic exploration of the chemical space around the indazole core, a critical process in lead optimization. The precursor, 6-bromo-5-fluoro-1H-indazole, has been identified as a reactant in the synthesis of potent histone deacetylase (HDAC) inhibitors, highlighting the therapeutic relevance of this molecular framework.[4][5]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of 6-Bromo-5-fluoro-3-iodo-1H-indazole suggests a two-step approach. The primary disconnection is at the C3-Iodine bond, pointing to a direct iodination of the indazole core as the final step. This is a well-established transformation for indazoles.[3][6] The precursor, 6-bromo-5-fluoro-1H-indazole, can then be disconnected via the pyrazole ring, leading back to a suitably substituted aniline derivative through a diazotization and cyclization strategy.

This leads to the proposed forward synthetic pathway:

-

Step 1: Synthesis of the intermediate 6-bromo-5-fluoro-1H-indazole via a diazotization-cyclization reaction of 4-bromo-3-fluoro-2-methylaniline.

-

Step 2: Electrophilic iodination of the intermediate at the C3 position to yield the final product, 6-Bromo-5-fluoro-3-iodo-1H-indazole .

This strategy is efficient and relies on well-understood and scalable chemical transformations.

Caption: Retrosynthetic analysis of 6-Bromo-5-fluoro-3-iodo-1H-indazole.

Synthetic Workflow and Mechanistic Discussion

The selected synthetic pathway leverages classic organic reactions adapted for this specific substituted system. The electronic effects of the halogen substituents play a key role in directing the reactivity at each stage.

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole

The formation of the indazole ring from a 2-methylaniline derivative is a well-precedented transformation. It proceeds through the in-situ formation of a diazonium salt, which subsequently undergoes an intramolecular cyclization.

-

Causality of Experimental Choices:

-

Starting Material: 4-Bromo-3-fluoro-2-methylaniline is the logical precursor, as the positions of the substituents directly map onto the desired 6-bromo-5-fluoro substitution pattern of the indazole product.

-

Reagent: Isoamyl nitrite is a common and effective organic diazotizing agent used under non-aqueous conditions, which can offer milder reaction conditions and simpler workup compared to the traditional sodium nitrite/aqueous acid system.

-

Mechanism: The reaction begins with the diazotization of the aniline's amino group by the nitrosonium ion (NO⁺) generated from isoamyl nitrite. The resulting diazonium salt is unstable and readily undergoes an intramolecular electrophilic aromatic substitution-type reaction, where the diazonium group is attacked by the aromatic ring, leading to cyclization. A final tautomerization yields the stable 1H-indazole aromatic system.

-

Step 2: Synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole

The C3 position of the 1H-indazole ring is electron-rich and analogous to the α-position of a pyrrole, making it susceptible to electrophilic substitution.

-

Causality of Experimental Choices:

-

Reagent Selection: The combination of molecular iodine (I₂) and a strong base like potassium hydroxide (KOH) is highly effective for the C3-iodination of N-unprotected indazoles.[3][6]

-

Role of the Base: The base (KOH) serves to deprotonate the indazole at the N1 position, forming the indazolide anion. This deprotonation significantly increases the electron density of the heterocyclic ring system, thereby activating it towards attack by the electrophile (I₂).

-

Mechanism: The indazolide anion attacks a molecule of iodine in an SₑAr (Electrophilic Aromatic Substitution) type mechanism. The resulting intermediate quickly loses an iodide ion to afford the neutral 3-iodoindazole product. The reaction is typically rapid and high-yielding.

-

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Protocol 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole

-

Materials:

-

4-Bromo-3-fluoro-2-methylaniline

-

Potassium Acetate (KOAc)

-

Isoamyl nitrite

-

Chloroform (CHCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

50% Sodium Hydroxide (NaOH) solution

-

Heptane

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in chloroform.

-

Add potassium acetate (1.5 eq) to the solution, followed by the slow, dropwise addition of isoamyl nitrite (1.5 eq) while maintaining the temperature.

-

Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the volatile components under reduced pressure.

-

To the residue, add concentrated HCl and heat to 50-60 °C for 1-2 hours to hydrolyze any N-acetylated byproducts.

-

Cool the acidic mixture in an ice bath and carefully adjust the pH to >10 by adding 50% aq. NaOH.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography to yield 6-bromo-5-fluoro-1H-indazole.

-

Protocol 2: Synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole

-

Materials:

-

6-Bromo-5-fluoro-1H-indazole (from Protocol 1)

-

Potassium Hydroxide (KOH)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous Potassium Carbonate (K₂CO₃) solution

-

-

Procedure:

-

To a solution of 6-bromo-5-fluoro-1H-indazole (1.0 eq) in DMF, add powdered potassium hydroxide (2.0 eq) and stir at room temperature for 15 minutes.[3]

-

In a separate flask, prepare a solution of iodine (1.5 eq) in DMF.

-

Add the iodine solution dropwise to the reaction mixture. A mild exotherm may be observed.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.[3]

-

Upon completion, pour the reaction mixture into a stirred aqueous solution containing sodium thiosulfate (to quench excess iodine) and potassium carbonate.[3]

-

A precipitate should form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with water and then with a minimal amount of cold heptane or diethyl ether.

-

Dry the solid under vacuum to afford the final product, 6-bromo-5-fluoro-3-iodo-1H-indazole, typically as a white to off-white solid.[3]

-

Quantitative Data and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | Appearance | Key Analytical Data (Expected) |

| 6-Bromo-5-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 | 60-75 | Off-white solid | ¹H NMR: Characteristic aromatic protons and broad NH singlet. |

| 6-Bromo-5-fluoro-3-iodo-1H-indazole | C₇H₃BrFIN₂ | 340.92 | 70-85 | White/Pale Solid | ¹H NMR: Absence of C3-H proton, downfield shift of C4-H. |

| MS (ESI): m/z [M+H]⁺ at ~341.8, [M-H]⁻ at ~339.8. |

Conclusion

The synthesis of 6-bromo-5-fluoro-3-iodo-1H-indazole can be reliably achieved through a two-step sequence involving the diazotization and cyclization of 4-bromo-3-fluoro-2-methylaniline, followed by a direct C3-iodination of the resulting indazole intermediate. The described protocols are based on well-established chemical principles and provide a clear, reproducible path to this versatile building block. The strategic placement of three distinct halogen atoms makes the final compound an exceptionally valuable platform for the rapid generation of diverse compound libraries in the pursuit of novel therapeutics.

References

-

National Center for Biotechnology Information (2024). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PubChem. Available at: [Link]

-

MDPI (2023). Palladium-Catalyzed Synthesis of 3-Substituted Indoles from 2-Iodoaniline and Aldehydes. Available at: [Link]

-

National Center for Biotechnology Information (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubChem. Available at: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

-

National Center for Biotechnology Information (2024). 6-Bromo-7-fluoro-5-iodo-1H-indazole. PubChem Compound Database. Available at: [Link]

-

Chongqing Chemdad Co., Ltd (n.d.). 6-bromo-5-fluoro-1H-indazole. Available at: [Link]

- Google Patents (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

National Center for Biotechnology Information (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubChem. Available at: [Link]

-

International Journal of Chemical Studies (2019). 3-Substituted indole: A review. Available at: [Link]

-

MDPI (2022). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-bromo-5-fluoro-1H-indazole | 1286734-85-7 [chemicalbook.com]

- 5. 6-bromo-5-fluoro-1H-indazole Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. soc.chim.it [soc.chim.it]

A Technical Guide to 6-Bromo-5-fluoro-3-iodo-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 6-Bromo-5-fluoro-3-iodo-1H-indazole, a tri-halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a highly functionalized building block, its unique substitution pattern—featuring bromine, fluorine, and iodine atoms on an indazole scaffold—offers a versatile platform for the synthesis of complex molecular architectures. The indazole core is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] The iodine at the C3 position serves as a prime synthetic handle for introducing diverse functionalities through cross-coupling reactions, while the fluorine and bromine substituents are crucial for modulating physicochemical properties and target-binding interactions. This document details the compound's chemical identity, a proposed synthetic pathway with a detailed experimental protocol, its chemical reactivity, and its strategic application in the development of therapeutic agents.

Chemical Identity and Physicochemical Properties

The precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development.

Nomenclature and Identifiers

A consistent and unambiguous identification is critical for sourcing, regulatory compliance, and scientific communication. The key identifiers for 6-Bromo-5-fluoro-3-iodo-1H-indazole are summarized below.

| Identifier | Value |

| IUPAC Name | 6-Bromo-5-fluoro-3-iodo-1H-indazole |

| CAS Number | 1286734-77-7[3][4] |

| Molecular Formula | C₇H₃BrFIN₂[3][4][5] |

| Molecular Weight | 340.92 g/mol [3][4][5] |

| Canonical SMILES | C1=C2C(=NN=C2I)C(=C(C=1)Br)F |

Physicochemical Data

The physical characteristics of the compound dictate its handling, storage, and application in synthetic protocols.

| Property | Value / Description |

| Appearance | White to off-white solid (inferred from similar compounds)[6] |

| Purity | Typically available at ≥95% or ≥97% purity[4][5][6] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dioxane (inferred from reaction conditions of related compounds)[7] |

| Storage Conditions | Store at 2-8°C or room temperature, sealed in a dry, dark place under an inert atmosphere.[3][4] |

Synthesis and Mechanism

The synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole is not extensively detailed in publicly available literature. However, a robust and logical synthetic route can be proposed based on established indazole chemistry. The strategy involves the formation of the indazole core followed by a regioselective iodination.

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available, appropriately substituted aniline precursor, which undergoes diazotization and intramolecular cyclization to form the indazole ring system. The final key step is the introduction of iodine at the C3 position, a well-documented transformation for indazole scaffolds.[7][8]

Caption: Proposed two-step synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole.

Key Transformation: C3-Iodination Protocol

The critical step in this synthesis is the regioselective iodination of the 6-Bromo-5-fluoro-1H-indazole intermediate. The electron-rich nature of the pyrazole ring within the indazole system facilitates electrophilic substitution, and the C3 position is particularly activated. The following protocol is adapted from a validated procedure for the iodination of 6-bromo-1H-indazole.[7]

Expert Insight: The choice of a strong base like Potassium Hydroxide (KOH) is crucial. It deprotonates the indazole N-H, forming the indazolide anion. This anion enhances the nucleophilicity of the heterocyclic ring, driving the reaction with molecular iodine (I₂) to completion at the C3 position. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, effectively solvating the ionic intermediates.

Experimental Protocol: Synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole

-

Reaction Setup: To a solution of 6-Bromo-5-fluoro-1H-indazole (1.0 equiv.) in anhydrous DMF, add powdered Potassium Hydroxide (KOH, 2.0 equiv.) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Stir the resulting suspension for 15-20 minutes. Prepare a separate solution of Iodine (I₂, 1.5 equiv.) in anhydrous DMF. Add the iodine solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C if necessary.

-

Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Quenching: Upon completion, carefully pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃). This step quenches the excess iodine and neutralizes the base, typically resulting in the precipitation of the crude product.

-

Isolation and Purification: Stir the suspension for 30 minutes, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a cold, non-polar solvent like heptane or diethyl ether to remove non-polar impurities.

-

Drying: Dry the isolated solid under vacuum to afford the final product, 6-Bromo-5-fluoro-3-iodo-1H-indazole. Further purification can be achieved by recrystallization or column chromatography if required.

Chemical Reactivity and Strategic Role in Medicinal Chemistry

The utility of 6-Bromo-5-fluoro-3-iodo-1H-indazole stems directly from the specific roles of its functional groups, which allow for controlled, sequential chemical modifications.

Caption: Reactivity map of 6-Bromo-5-fluoro-3-iodo-1H-indazole.

-

Iodine at C3: This is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower C-I bond dissociation energy compared to the C-Br bond. This allows for the selective introduction of aryl, heteroaryl, alkyl, or amino groups at this position, which is pivotal for building out the core structure of a drug candidate.[7]

-

Bromine at C6: While also a handle for cross-coupling, the C-Br bond is more stable than the C-I bond. This differential reactivity enables sequential, site-selective functionalization. A reaction can first be performed at the C3-iodo position under milder conditions, followed by a second coupling at the C6-bromo position under more forcing conditions.

-

Fluorine at C5: The fluorine atom is generally unreactive under cross-coupling conditions. Its primary role is to modulate the electronic properties of the ring system and the overall physicochemical profile of the final molecule. In drug design, fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

-

Indazole Core: The indazole nucleus itself is a "privileged scaffold," meaning it is a structural motif that is capable of binding to multiple biological targets.[2] It is particularly prominent in the design of kinase inhibitors, where the N-H group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP.[1][8]

Applications in Drug Development: A Kinase Inhibitor Building Block

The primary application for this compound is as an intermediate in the synthesis of small-molecule kinase inhibitors for oncology and other therapeutic areas.[1][2] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

A patent for VEGFR-2 kinase inhibitors describes the use of a 3-iodo-6-bromo-1H-indazole core to synthesize potent anti-cancer agents.[8] The synthetic strategy involves a Suzuki coupling reaction at the C3-iodo position to attach a substituted pyrazole boronate ester. This highlights the intended use of 6-Bromo-5-fluoro-3-iodo-1H-indazole: the iodo group is displaced to install a carefully designed fragment that will interact with the kinase active site, while the rest of the molecule provides the core scaffold and additional binding interactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally related compounds like 6-Bromo-1H-indazole and 6-Bromo-3-iodo-1H-indazole can be used to establish prudent safety protocols.[9][10]

| Hazard Category | Precaution / Information |

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. (Based on related compounds) |

| Personal Protective Equipment (PPE) | Wear tightly sealed safety goggles (conforming to EN166 or NIOSH standards), protective gloves (e.g., nitrile rubber), and a lab coat.[9][10] |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[9] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9] |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of soap and water. Inhalation: Remove to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms persist.[9] |

| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9] Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen bromide.[9] |

References

-

PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole. National Center for Biotechnology Information. [Link]

-

NIH National Library of Medicine. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[Link]

-

ChemBK. 1H-Indazole, 6-bromo-7-fluoro-3-iodo-.[Link]

-

Organic Chemistry Portal. Indazole synthesis.[Link]

-

MySkinRecipes. 6-bromo-5-fluoro-3-iodo-1H-indazole.[Link]

- Google Patents.

-

Thieme Chemistry. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.[Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1286734-77-7|6-Bromo-5-fluoro-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 4. 6-bromo-5-fluoro-3-iodo-1h-indazole - CAS:1286734-77-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. 6-bromo-5-fluoro-3-iodo-1H-indazole [myskinrecipes.com]

- 6. 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Technical Guide: Elucidating the Solid-State Architecture of 6-Bromo-5-fluoro-3-iodo-1H-indazole: A Workflow for Structural Determination and Analysis

This guide provides a comprehensive, field-proven workflow for the determination and analysis of the single-crystal X-ray structure of 6-Bromo-5-fluoro-3-iodo-1H-indazole, a halogen-rich heterocyclic compound of significant interest in medicinal chemistry. The protocols and insights detailed herein are designed for researchers, scientists, and drug development professionals seeking to understand the critical interplay of synthesis, crystallization, and advanced structural analysis in characterizing novel molecular entities.

The indazole scaffold is a cornerstone in modern drug discovery, with numerous derivatives demonstrating potent biological activities.[1] The specific substitution pattern of 6-Bromo-5-fluoro-3-iodo-1H-indazole presents a fascinating case study in supramolecular chemistry. The presence of three distinct halogens (F, Br, I) on the indazole core suggests a complex landscape of intermolecular interactions, including hydrogen and halogen bonding, which can profoundly influence crystal packing, solubility, and ultimately, bioavailability. This guide will walk through the entire process of elucidating these features, from initial synthesis to final structural interpretation.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The chosen synthetic route must be robust and yield a final product amenable to crystallization. Based on established methodologies for halogenated indazoles, a plausible and efficient synthesis is proposed.[2][3]

1.1. Synthetic Protocol for 6-Bromo-5-fluoro-3-iodo-1H-indazole

The synthesis of the target compound can be approached from a suitable precursor, such as 6-bromo-5-fluoro-1H-indazole. The critical step is the regioselective iodination at the C3 position.

Experimental Protocol:

-

Precursor Preparation: Begin with commercially available or synthesized 6-bromo-5-fluoro-1H-indazole.

-

Deprotonation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 6-bromo-5-fluoro-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add potassium hydroxide (KOH, 2.0 eq) portion-wise, maintaining the temperature at 0 °C. Stir the resulting suspension for 30 minutes. The formation of the indazolide anion is the causal basis for this step, activating the C3 position for electrophilic attack.

-

Iodination: In a separate flask, dissolve iodine (I₂, 1.5 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the mixture. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product, 6-Bromo-5-fluoro-3-iodo-1H-indazole.

-

Purification: The crude solid should be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve the high purity (>98%) required for successful crystallization.

1.2. Single Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[4] The choice of solvent and crystallization technique is critical and often requires empirical screening.

Experimental Protocol: Screening for Crystallization Conditions

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

-

Slow Evaporation: Prepare saturated solutions of the purified compound in small vials using the selected solvents. Loosely cap the vials to allow for slow evaporation over several days at room temperature. This is the simplest method and often effective.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a siliconized coverslip. Invert the slip and seal it over a well containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting slow, ordered crystal growth.

-

Thermal Gradient: Slowly cool a saturated solution from an elevated temperature. A programmable water bath or heating block can be used to control the cooling rate, which should be very slow (e.g., 0.1 °C/hour) to prevent rapid precipitation.

-

Crystal Selection: Once crystals form, examine them under a microscope. Ideal crystals for single-crystal X-ray diffraction (SC-XRD) should be well-formed, transparent, and have dimensions between 0.1 and 0.3 mm.[5]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[5] The workflow involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.

2.1. Overall Workflow Diagram

Caption: Workflow from synthesis to structural analysis.

2.2. Data Collection Protocol

-

Crystal Mounting: Carefully select a suitable single crystal and mount it on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.[5] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.

-

Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

-

Unit Cell Determination: Collect a few initial diffraction images (frames) at different crystal orientations. The positions of the diffraction spots are used by the control software to determine the preliminary unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam. The standard guideline is to collect data to a resolution of at least 0.85 Å for small organic molecules.[6]

-

Data Integration: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for various experimental factors (e.g., Lorentz factor, polarization).

2.3. Structure Solution and Refinement

-

Space Group Determination: The integrated data is analyzed for systematic absences and symmetry, which allows for the determination of the crystal's space group. This is a critical step that defines the symmetry operators used to build the full unit cell from the asymmetric unit.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods" or charge-flipping algorithms that solve the phase problem of crystallography.

-

Structure Refinement: The initial model is refined using a full-matrix least-squares method. In this iterative process, the atomic positions, displacement parameters, and other variables are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.

-

Validation: The final refined structure is rigorously validated. Key metrics include the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map. The final structural information is compiled into a Crystallographic Information File (CIF).

Part 3: Structural Analysis and Interpretation (Hypothetical Data)

While the specific crystal structure of 6-Bromo-5-fluoro-3-iodo-1H-indazole is not publicly available as of this writing, we can predict its key structural features based on known chemical principles and data from similar structures in the Cambridge Structural Database (CSD).[7]

3.1. Plausible Crystallographic Data

The following table summarizes a plausible set of crystallographic data for the title compound, which would be expected from a successful structure determination.

| Parameter | Plausible Value | Significance |

| Chemical Formula | C₇H₃BrFIN₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 340.92 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A very common centrosymmetric space group for organic molecules. |

| a, b, c (Å) | a ≈ 8.5, b ≈ 12.0, c ≈ 9.5 | Dimensions of the unit cell. |

| β (°) | β ≈ 105° | The angle characteristic of the monoclinic system. |

| Volume (ų) | ≈ 930 ų | The volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Density (calculated) | ≈ 2.43 g/cm³ | High density is expected due to the presence of heavy atoms (Br, I). |

| Final R indices [I>2σ(I)] | R1 ≈ 0.035, wR2 ≈ 0.085 | Low R-factors indicate a good fit between the model and experimental data. |

3.2. Intramolecular Geometry

The analysis would confirm the expected planar indazole ring system. Key bond lengths and angles would be compared to established values for similar heterocyclic systems. The C-F, C-Br, and C-I bond lengths would be of particular interest to assess any electronic effects of the indazole ring on the halogen substituents.

3.3. Supramolecular Interactions and Crystal Packing

The true power of crystal structure analysis lies in understanding how molecules interact in the solid state. For 6-Bromo-5-fluoro-3-iodo-1H-indazole, a rich network of non-covalent interactions is anticipated.

-

Hydrogen Bonding: The indazole N-H group is a strong hydrogen bond donor. It is expected to form a classic N-H···N hydrogen bond with the pyrazolic nitrogen of an adjacent molecule, leading to the formation of dimers or infinite chains, which are common motifs in indazole structures.

-

Halogen Bonding: The presence of iodine and bromine, both potent halogen bond donors, is highly significant. The iodine atom at the C3 position is particularly activated and likely to form strong C-I···N or C-I···F halogen bonds. The bromine at C6 could also participate in weaker C-Br···X interactions. These directional interactions play a crucial role in dictating the overall crystal packing.

Diagram of Potential Supramolecular Synthons:

Caption: Common hydrogen and halogen bonding motifs.

This detailed structural information is invaluable for drug development professionals. It provides a rational basis for understanding polymorphism, designing co-crystals, and predicting the solid-state properties that are critical for formulation and manufacturing. The elucidation of the crystal structure of molecules like 6-Bromo-5-fluoro-3-iodo-1H-indazole is a foundational step in the journey from a promising compound to a viable therapeutic agent.

References

-

Worldwide Protein Data Bank (wwPDB). A global archive of structural data for biological macromolecules. [Link]

-

Cambridge Structural Database (CSD) - Wikipedia. An overview of the world's repository for small-molecule organic and metal-organic crystal structures. [Link]

-

Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Information on accessing and utilizing the CSD for research. [Link]

-

Protein Data Bank - Wikipedia. A description of the PDB, a database for 3D structural data of large biological molecules. [Link]

-

Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. University library guide to accessing the Cambridge Structural Database. [Link]

-

Acta Crystallographica Section E. A fully open-access journal for the rapid publication of crystal structure determinations. [Link]

-

Cambridge Structural Database - MIT Information Systems. MIT's portal for accessing the Cambridge Structural Database. [Link]

-

RCSB PDB: Homepage. The American archive for macromolecular structure data. [Link]

-

The Protein Data Bank - PMC - PubMed Central - NIH. A detailed article on the goals, systems, and plans of the Protein Data Bank. [Link]

-

Acta Crystallographica Section E transforms from Structure Reports Online to Crystallographic Communications - International Union of Crystallography. Announcement on the evolution of the journal's format and scope. [Link]

-

Cambridge Structural Database - Re3data.org. A registry entry detailing the scope and content of the CSD. [Link]

-

Protein Data Bank: Key to the Molecules of Life - NSF Impacts. An article highlighting the importance and impact of the Protein Data Bank. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications - ResearchGate. Journal information and article access via ResearchGate. [Link]

-

ISSN 1600-5368 (Online) | Acta crystallographica. Section E | The ISSN Portal. Bibliographic information for Acta Crystallographica Section E. [Link]

-

Acta Crystallographica Section E-Structure Reports Online Impact Factor IF 2025 - Bioxbio. Journal metrics and impact factor information. [Link]

-

9: Single-crystal X-ray Diffraction (Part 2) - Books - The Royal Society of Chemistry. A book chapter detailing the data collection process in single-crystal XRD. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? An overview of the principles and applications of single-crystal XRD. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. A research article comparing different methods for crystal structure determination. [Link]

-

Small molecule crystallography - Excillum. An overview of small molecule crystallography applications. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. A publication detailing the synthesis of various indazole derivatives, including 6-Bromo-3-iodo-1H-indazole. [Link]

-

6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 - PubChem. PubChem entry for a structurally related indazole. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. A review on the synthesis and biological activities of indazole derivatives. [Link]

-

5-BroMo-6-fluoro-3-iodo-1H-indazole - ChemBK. Chemical properties for a related indazole. [Link]

-

6-bromo-5-fluoro-3-iodo-1H-indazole - MySkinRecipes. Product information for the title compound. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rigaku.com [rigaku.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 6-Bromo-5-fluoro-3-iodo-1H-indazole: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoro-3-iodo-1H-indazole is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on the indazole scaffold, provides multiple reaction sites for diversification, making it a valuable intermediate in the synthesis of complex drug candidates.[1][2][3] This guide offers a comprehensive overview of this compound, from commercial sourcing and characterization to its synthesis and applications in drug discovery.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of 6-Bromo-5-fluoro-3-iodo-1H-indazole is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1286734-77-7 | [4][5] |

| Molecular Formula | C₇H₃BrFIN₂ | [5][6] |

| Molecular Weight | 340.92 g/mol | [5][6] |

| Appearance | Typically a solid | |

| Purity | ≥95% (as specified by suppliers) | [6] |

| Storage | Sealed in a dry, dark place, often at room temperature or refrigerated (2-8°C) | [5] |

Commercial Availability and Supplier Evaluation

Several chemical suppliers offer 6-Bromo-5-fluoro-3-iodo-1H-indazole. When selecting a supplier, it is crucial to consider factors beyond price, such as purity, availability of analytical data (e.g., NMR, HPLC), and reliable shipping conditions, including cold-chain transportation if necessary.[4]

Table of Commercial Suppliers (Illustrative)

| Supplier | Purity | Available Quantities | Notes |

| BLDpharm | Varies by batch | Milligrams to grams | Often provides analytical data like NMR, HPLC, LC-MS online.[4] |

| Sunway Pharm Ltd | Typically ≥97% | Milligrams to grams | Lists pricing for various quantities and specifies storage conditions.[5] |

| MySkinRecipes | ≥95% | Grams to kilograms | Provides basic molecular information.[6] |

| Sigma-Aldrich | Varies (check specific product) | Milligrams to grams | Often lists related compounds and provides safety information. |

It is important to note that some suppliers may list similar but distinct compounds, such as the N-methylated version (6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole, CAS: 1286734-96-0) or other isomers.[7][8] Always verify the CAS number and structure before purchasing.

Synthetic Pathways and Methodologies

Understanding the synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole is crucial for appreciating its reactivity and potential impurities. While specific, detailed industrial syntheses are often proprietary, the general chemistry of indazole formation and halogenation provides a basis for its preparation. A plausible synthetic route could involve the diazotization of a substituted aniline followed by cyclization, and subsequent halogenation steps.[1][9]

A related synthesis for 6-bromo-3-iodo-1H-indazole involves the direct iodination of 6-bromo-1H-indazole.[10] This highlights a common strategy for introducing the iodine at the 3-position of the indazole ring.

Illustrative Synthetic Step: Iodination of a Bromo-Indazole Intermediate

A general method for the iodination of a bromo-indazole precursor can be adapted from known procedures.[10]

Protocol:

-

Dissolve the starting bromo-indazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium hydroxide (2.0 equivalents), to the solution.

-

Slowly add a solution of iodine (1.5 equivalents) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring for completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine, and a base such as potassium carbonate.

-

The resulting precipitate, the iodinated indazole, is then collected by filtration, washed, and dried.

This process can be visualized through the following workflow diagram:

Caption: Workflow for the iodination of a bromo-indazole intermediate.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of 6-Bromo-5-fluoro-3-iodo-1H-indazole makes it a powerful scaffold for building complex molecules, particularly kinase inhibitors.[1][3] The different halogens can be selectively addressed in cross-coupling reactions. For instance, the iodine at the 3-position is more reactive in Suzuki or Sonogashira couplings than the bromine at the 6-position, allowing for sequential functionalization.

This differential reactivity is a key strategic element in the synthesis of targeted therapeutics.[10] The indazole core itself is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known for its ability to mimic a purine bioisostere and form critical hydrogen bonds with protein targets.[3][11]

The following diagram illustrates the strategic use of this building block in a hypothetical drug discovery workflow:

Caption: Strategic functionalization of 6-Bromo-5-fluoro-3-iodo-1H-indazole.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are essential when handling 6-Bromo-5-fluoro-3-iodo-1H-indazole. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines for related haloindazoles apply.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials.[13]

Hazard Statements for Structurally Similar Compounds:

-

H302: Harmful if swallowed.[13]

-

H315: Causes skin irritation.[13]

-

H319: Causes serious eye irritation.[13]

-

H335: May cause respiratory irritation.[13]

Conclusion

6-Bromo-5-fluoro-3-iodo-1H-indazole is a cornerstone intermediate for the synthesis of novel therapeutics. Its commercial availability, coupled with its versatile reactivity, provides medicinal chemists with a powerful tool for lead optimization and the development of next-generation targeted therapies. A thorough understanding of its properties, sourcing, and safe handling is fundamental to leveraging its full potential in the laboratory.

References

-

MySkinRecipes. 6-bromo-5-fluoro-3-iodo-1H-indazole. [Link]

-

National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

ChemBK. 5-BroMo-6-fluoro-3-iodo-1H-indazole. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

- Google Patents.

-

PubChem. 6-Bromo-7-fluoro-5-iodo-1H-indazole. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1286734-77-7|6-Bromo-5-fluoro-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 5. 6-bromo-5-fluoro-3-iodo-1h-indazole - CAS:1286734-77-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. 6-bromo-5-fluoro-3-iodo-1H-indazole [myskinrecipes.com]

- 7. 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 8. 6-BROMO-5-FLUORO-3-IODO-1-METHYL-1H-INDAZOLE - CAS:1286734-96-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. echemi.com [echemi.com]

A Technical Guide to the Selective Functionalization of 6-Bromo-5-fluoro-3-iodo-1H-indazole: Navigating the Reactivity Landscape of C-I vs. C-Br Bonds

For Researchers, Scientists, and Drug Development Professionals

Abstract